molecular formula C7H3BrClN3 B1290596 7-Bromo-4-chloropyrido[3,2-d]pyrimidine CAS No. 573675-31-7

7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Cat. No. B1290596
CAS RN: 573675-31-7
M. Wt: 244.47 g/mol
InChI Key: POZFSLLRNAMHBC-UHFFFAOYSA-N
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Description

7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a heterocyclic compound with the following chemical formula: C7H3BrClN3 . It belongs to the class of halogenated heterocycles and serves as a building block for various synthetic processes .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine consists of a pyrimidine ring fused with a pyridine ring. The bromine and chlorine atoms are strategically positioned on the pyrimidine ring. The compound’s empirical formula and molecular weight are C7H3BrClN3 and 244.48 g/mol , respectively .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as hazardous (H301 - Acute Toxicity) and should be handled with care .

Scientific Research Applications

Anticancer Drug Research

7-Bromo-4-chloropyrido[3,2-d]pyrimidine has shown promise in the field of anticancer drug research. Its structure allows for the development of novel compounds that can target specific cancer cells without harming healthy cells. Researchers are exploring its use in creating more effective chemotherapy agents with fewer side effects .

Kinase Inhibition

This compound is being studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their malfunction can lead to diseases like cancer. By inhibiting specific kinases, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine could be used to treat various types of cancers .

Molecular Probes

In molecular biology, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine can be used to create molecular probes. These probes can bind to specific DNA or RNA sequences, allowing scientists to track the expression of genes and understand the genetic factors involved in diseases .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive sites make it a versatile precursor for synthesizing a wide range of heterocyclic compounds, which are crucial in pharmaceuticals .

Material Science

Researchers are investigating the use of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine in material science. Its properties could contribute to the development of new materials with specific optical or electronic characteristics, useful in creating advanced sensors and devices .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme reactions and interactions within cells. Understanding these processes can lead to the discovery of new ways to treat diseases by targeting specific cellular pathways .

properties

IUPAC Name

7-bromo-4-chloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZFSLLRNAMHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634806
Record name 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloropyrido[3,2-d]pyrimidine

CAS RN

573675-31-7
Record name 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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